Thioisobutyric acid
Description
Properties
CAS No. |
44296-44-8 |
|---|---|
Molecular Formula |
C4H8OS |
Molecular Weight |
104.17 g/mol |
IUPAC Name |
2-methylpropanethioic S-acid |
InChI |
InChI=1S/C4H8OS/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6) |
InChI Key |
FFAADXOKPZHULO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)S |
Canonical SMILES |
CC(C)C(=O)S |
Other CAS No. |
44296-44-8 |
Origin of Product |
United States |
Synthetic Methodologies for Thioisobutyric Acid and Its Derivatives
Classical and Conventional Synthetic Routes for Thioisobutyric Acid
Conventional methods for synthesizing this compound and its esters often rely on fundamental organic reactions, providing robust and well-understood pathways to these compounds.
The preparation of this compound derivatives can be effectively achieved through esterification and subsequent hydrolysis. The Fischer-Speier esterification, a classic acid-catalyzed reaction, can be adapted for thio-analogs. youtube.commasterorganicchemistry.com In this process, a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. youtube.com To synthesize a thioester, one would typically react isobutyric acid with a thiol (R-SH) under acidic conditions.
Conversely, hydrolysis is a core reaction for converting esters back into their constituent acid and alcohol/thiol parts. libretexts.org This process, literally meaning "splitting with water," can be catalyzed by either an acid or a base. libretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis : This reaction is the direct reverse of Fischer esterification. The thioester is heated with an excess of water and a strong acid catalyst. The reaction is an equilibrium process and may not proceed to completion. libretexts.orgchemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification) : Using a base, such as sodium hydroxide (B78521) (NaOH), provides an irreversible pathway to the carboxylate salt. chemistrysteps.commasterorganicchemistry.com The base is a reactant, not a catalyst, and the reaction goes to completion, forming a carboxylate salt and a thiol. libretexts.orgmasterorganicchemistry.com Subsequent acidification of the salt yields the final this compound.
The general mechanism for base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the thiolate (RS⁻) group. masterorganicchemistry.com
Table 1: Comparison of Hydrolysis Methods for Esters
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | Strong Base (e.g., NaOH, KOH) |
| Nature of Reaction | Reversible, Equilibrium | Irreversible, Goes to Completion |
| Products | Carboxylic Acid + Thiol | Carboxylate Salt + Thiol |
| Key Characteristic | The reverse of Fischer esterification. libretexts.org | The base is consumed as a reactant. libretexts.org |
Alkylation Reactions in the Synthesis of this compound Moieties
Alkylation, the transfer of an alkyl group, is a fundamental C-S bond-forming strategy applicable to the synthesis of this compound derivatives. mt.com These reactions typically involve the reaction of a sulfur-containing nucleophile with an electrophilic alkylating agent.
One common approach involves the S-alkylation of a thiocarboxylate salt. For instance, this compound can be deprotonated with a base to form the thioisobutyrate anion, which then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) to form the corresponding S-alkyl thioisobutyrate ester.
Another route involves reacting an isobutyryl halide (e.g., isobutyryl chloride) with a thiol in the presence of a base like pyridine. The base neutralizes the HCl byproduct, driving the reaction forward. The study of alkylation reactions is crucial in organic chemistry, with various methods developed to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. mcmaster.ca Research into the alkylation of sulfur-containing nucleophiles has shown that compounds like 6-thioguanine (B1684491) are highly susceptible to chemical modification by alkylating agents, indicating the high reactivity of the sulfur atom. nih.gov
Sulfonyl chlorides (R-SO₂Cl) are versatile reagents in organic synthesis. While they are commonly used to form sulfonamides and sulfonate esters, they can also be employed in pathways leading to thioesters. nih.govyoutube.com One indirect method involves using a sulfonyl chloride to "activate" an alcohol. The alcohol reacts with a sulfonyl chloride (like tosyl chloride or mesyl chloride) in the presence of a base (e.g., pyridine) to form a sulfonate ester. youtube.com This converts the hydroxyl group into an excellent leaving group (sulfonate), which can then be readily displaced by a nucleophile, such as the thioisobutyrate anion, in an Sₙ2 reaction to form the desired thioester. youtube.com
More direct methods for thioester synthesis using sulfonyl chlorides have also been developed. An organophosphorus-catalyzed umpolung reaction can achieve the deoxygenation of sulfonyl chlorides and acids to synthesize thioesters. organic-chemistry.org Additionally, nickel-catalyzed thiocarbonylation of arylboronic acids with sulfonyl chlorides provides a pathway to a broad range of thioesters with good functional group tolerance. organic-chemistry.org The synthesis of sulfonyl chlorides themselves can be achieved through the oxidative chlorination of thiols using reagents like N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org
Advanced and Stereoselective Synthetic Strategies for this compound Analogues
Modern synthetic chemistry has introduced powerful techniques for rapidly generating and assembling complex molecules, which have been applied to the synthesis of this compound analogues for various research purposes, including drug discovery.
Combinatorial chemistry represents a paradigm shift from traditional single-molecule synthesis to the simultaneous creation of large collections, or "libraries," of compounds. nih.govyoutube.com This approach is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of molecules. nih.gov
Parallel-array synthesis is a key technique in this field, where reactions are run in parallel in separate reaction vessels (e.g., in a microtiter plate format). This allows for the systematic variation of building blocks to quickly generate a library of structurally related compounds. nih.gov This methodology has been applied to create libraries of complex molecules incorporating the this compound scaffold. For example, a series of indane-ureido-thioisobutyric acids, developed as potent PPARα agonists, were synthesized using combinatorial chemistry techniques to explore the structure-activity relationship (SAR) by varying the core structure. nih.gov
Table 2: Principles of Advanced Synthesis Techniques
| Technique | Principle | Application to this compound |
| Parallel-Array Synthesis | Reactions are conducted simultaneously in an array of separate vessels, allowing for rapid diversification of a core scaffold. nih.gov | Generation of libraries of substituted thioisobutyric acids for screening and SAR studies. nih.gov |
| Combinatorial Chemistry | Systematic synthesis of a large number of different but structurally related molecules. youtube.com | Discovery of novel indane-ureido-thioisobutyric acid derivatives as PPARα agonists. nih.gov |
Multistep Convergent Synthesis of Complex Ureido-Thioisobutyric Acid Derivatives
For structurally complex targets, a multistep convergent synthesis is often the most efficient strategy. In a convergent approach, different fragments of the final molecule are synthesized independently and then joined together in the later stages of the synthesis. This is often preferable to a linear synthesis where the main molecular backbone is elongated step-by-step.
The synthesis of indane-ureido-thioisobutyric acid derivatives serves as an excellent example of this advanced strategy. These complex molecules were prepared as racemates in a 12-step synthetic sequence. nih.gov Such a multistep process allows for the careful construction of the intricate indane-urea portion and the this compound tail separately. These two key fragments are then coupled late in the synthesis to afford the final target compounds. This approach is highly valuable for producing complex derivatives for biological evaluation, such as testing for efficacy in reducing plasma triglycerides and glucose. nih.gov
Biocatalytic and Enzymatic Approaches for Thio-Acid Production
The application of biocatalysis in chemical synthesis is a burgeoning field, offering significant advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact. psecommunity.org In the context of thio-acid production, enzymatic approaches present a promising alternative to traditional chemical methods. While specific research on the biocatalytic synthesis of this compound is not extensively documented, the enzymatic machinery for the production of structurally similar thio-acids and their precursors has been explored, suggesting potential pathways for its biosynthesis.
Enzymes such as lipases and nitrilases have demonstrated utility in the synthesis of thio-compounds. Lipases, which are readily available and exhibit broad substrate specificity, can be employed in the synthesis of thioesters, which are key intermediates that can be subsequently hydrolyzed to yield thio-acids. rsc.org For instance, the lipase-catalyzed transesterification between a thiol and a vinyl ester has been shown to be an efficient method for thioester production. researchgate.net This approach could theoretically be adapted for the synthesis of a thioisobutyrate ester, which would then require a subsequent hydrolysis step to yield this compound.
Nitrilase enzymes offer a more direct route to carboxylic acids through the hydrolysis of nitrile compounds. The enantioselective synthesis of α-thiocarboxylic acids has been achieved using nitrilase biocatalysts, which catalyze the dynamic kinetic resolution of racemic α-thionitriles under mild conditions. nih.gov This methodology holds potential for the asymmetric synthesis of this compound from a corresponding nitrile precursor, 2-cyano-2-propanethiol, should a suitable nitrilase with the desired activity and selectivity be identified or engineered.
Furthermore, multi-enzyme cascade reactions are being developed for the highly atom-economical synthesis of other valuable organic acids, such as D-2-aminobutyric acid. researchgate.net Such systems, which can convert a starting material through several enzymatic steps in a single pot, represent a frontier in biocatalysis and could conceivably be designed for the production of this compound from a simple, renewable feedstock.
| Enzyme Class | Potential Application in this compound Synthesis | Reaction Type | Key Advantages |
| Lipases | Synthesis of thioisobutyrate esters (precursors to this compound) | Transesterification | Broad substrate specificity, commercial availability |
| Nitrilases | Direct conversion of 2-cyano-2-propanethiol to this compound | Hydrolysis, Dynamic Kinetic Resolution | High enantioselectivity, direct route to the acid |
| Multi-enzyme Cascades | De novo synthesis from simple feedstocks | Multiple enzymatic transformations | High atom economy, integrated process |
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize waste, reduce energy consumption, and utilize renewable resources. primescholars.com The synthesis of this compound is an area where the implementation of green chemistry principles can lead to more sustainable and environmentally benign processes.
Aqueous-Phase and Heterogeneous Catalysis in this compound Chemistry
Performing chemical transformations in water as a solvent offers significant environmental benefits over the use of volatile organic compounds. Aqueous-phase synthesis can simplify product isolation and reduce the environmental footprint of a process. 559m.com While specific examples of aqueous-phase synthesis for this compound are not prevalent in the literature, the development of water-soluble catalysts and reaction conditions that favor aqueous media is a key area of green chemistry research. sphinxsai.com For instance, the use of water as a solvent in the synthesis of other heterocyclic compounds has been shown to be effective. 559m.com
Heterogeneous catalysis is another cornerstone of green chemistry, offering advantages such as easy catalyst separation and recycling, which simplifies downstream processing and reduces waste. nih.gov The use of solid acid or base catalysts can replace corrosive and hazardous homogeneous catalysts. In the context of thio-compound synthesis, heterogeneous catalysts have been successfully employed in thia-Michael reactions. arkema.commdpi.com For the synthesis of this compound, a potential green approach could involve the development of a robust heterogeneous catalyst for the key bond-forming reactions, potentially in an aqueous or solvent-free system.
| Green Chemistry Approach | Application to this compound Synthesis | Potential Benefits |
| Aqueous-Phase Synthesis | Using water as the reaction solvent. | Reduced use of volatile organic compounds, simplified workup. |
| Heterogeneous Catalysis | Employing solid, recyclable catalysts. | Easy catalyst separation, reduced waste, potential for continuous flow processes. |
Atom Economy and Process Intensification in this compound Production
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org Reactions with high atom economy are inherently more sustainable as they generate less waste. Designing a synthetic route to this compound with a high atom economy would involve favoring addition reactions over substitution or elimination reactions, which generate stoichiometric byproducts.
| Sustainability Metric | Relevance to this compound Production | Improvement Strategies |
| Atom Economy | Measures the efficiency of reactant incorporation into the final product. | Design synthetic routes that maximize addition reactions and minimize byproducts. |
| Process Intensification | Focuses on developing smaller, safer, and more efficient processes. | Implement continuous flow synthesis, microreactors, and integrated reaction-separation units. |
Reaction Mechanisms and Mechanistic Studies of Thioisobutyric Acid
Fundamental Reaction Pathways Involving Thioisobutyric Acid
The reactivity of the this compound moiety is dictated by the presence of the thiocarboxylic acid group (-COSH), which imparts distinct electronic and structural properties compared to its carboxylic acid counterpart.
The dual reactivity of this compound is a cornerstone of its synthetic utility. The thiocarboxylic acid group can act as both a nucleophile and, under certain conditions, its derivatives can serve as electrophiles.
Thiocarboxylic acids are notably more acidic than their corresponding carboxylic acids. organic-chemistry.orgwikipedia.orgepfl.ch For instance, thioacetic acid has a pKa near 3.4, while acetic acid's pKa is 4.72. organic-chemistry.orgwikipedia.orgepfl.ch This increased acidity means that at neutral pH, this compound will be predominantly in its ionized form, the thioisobutyrate anion. This anion is a potent nucleophile. organic-chemistry.orgwikipedia.orgepfl.ch The thiolate's high nucleophilicity allows it to readily attack electron-poor centers, such as alkyl halides, in a process that installs a thiol group in two steps: initial displacement of the halide to form a thioester, followed by hydrolysis. organic-chemistry.orgwikipedia.org
The general mechanism for this nucleophilic substitution is: R−X + (CH₃)₂CHCOS⁻ → (CH₃)₂CHCOSR + X⁻ (CH₃)₂CHCOSR + H₂O → (CH₃)₂CHCOOH + RSH
While the thioisobutyrate anion is strongly nucleophilic, the this compound molecule itself is considered weakly electrophilic. organic-chemistry.org However, the carbonyl carbon of thioester derivatives of this compound is electrophilic and susceptible to nucleophilic attack. This reactivity is central to acyl transfer reactions. Thioesters are more reactive towards nucleophilic acyl substitution than their ester or amide counterparts because the corresponding thiolate is a weaker base and thus a better leaving group than an alkoxide or an amide ion. st-andrews.ac.uk This enhanced reactivity makes thioesters, including those derived from this compound, valuable intermediates in the synthesis of other carboxylic acid derivatives. rsc.org
The nucleophilicity of the thiocarboxylate is also demonstrated in its reaction with isocyanates and isothiocyanates, where it attacks the electrophilic carbon of the isocyanate to form an intermediate adduct that rearranges to produce an amide. nih.gov
| Compound | pKa | Reference |
|---|---|---|
| Thiobenzoic Acid | 2.48 | organic-chemistry.orgwikipedia.orgepfl.ch |
| Benzoic Acid | 4.20 | organic-chemistry.orgwikipedia.orgepfl.ch |
| Thioacetic Acid | ~3.4 | organic-chemistry.orgwikipedia.orgepfl.ch |
| Acetic Acid | 4.72 | organic-chemistry.orgwikipedia.orgepfl.ch |
This compound and its derivatives are also key participants in a variety of radical-mediated reactions. The S-H bond in thiocarboxylic acids has a bond dissociation energy comparable to that of alkanethiols, which allows for the homolytic cleavage of this bond to generate a thiyl radical (RC(O)S•). organic-chemistry.org This thiyl radical is a versatile intermediate in organic synthesis. nih.gov
One significant pathway involves the addition of the thiyl radical to unsaturated systems. For example, thiocarboxylic acids can add to electron-rich olefins through a free-radical substitution mechanism. organic-chemistry.orgwikipedia.org Recent research has focused on harnessing these thiyl radicals for a range of transformations under mild conditions. nih.gov Visible-light photoredox catalysis has emerged as a powerful tool to initiate these radical reactions. For instance, thiobenzoic acids can act as dual reagents under visible light, serving as both one-electron reducing agents and sources of sulfur radical species for the synthesis of thioesters. beilstein-journals.org
In the context of related thioamides, radical reactions often proceed via the addition of an aryl radical to the sulfur atom of the thioamide group, forming an adduct radical. nih.gov This has been confirmed through product isolation and ESR spectroscopy. nih.gov The resulting adduct radicals can then undergo several transformations, including disproportionation to yield S-aryl derivatives. nih.gov
Recent advancements have also demonstrated the direct radical copolymerization of the C=S double bonds of thioamides with the C=C double bonds of vinyl monomers. youtube.com This method produces novel degradable vinyl polymers containing thioether units in their backbones. youtube.com The mechanism avoids the common β-scission reactions seen with other thiocarbonyl compounds because the formation of an imine after β-scission is energetically unfavorable. youtube.com
Catalytic Mechanisms in this compound Transformations
Catalysis plays a pivotal role in manipulating the reactivity of this compound and its derivatives, enabling a wide array of selective transformations.
The hydrolysis of thioesters, such as S-alkyl thioisobutyrates, to yield a carboxylic acid and a thiol is a fundamental reaction that can be catalyzed by acid. youtube.com The mechanism of acid-catalyzed thioester hydrolysis is a type of nucleophilic acyl substitution. youtube.com The process is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. This is followed by the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the thiol leaving group yield the carboxylic acid and regenerate the acid catalyst.
Studies on the hydrolysis of thioesters have shown that they are generally more susceptible to hydrolysis than their oxygen-containing ester counterparts. rsc.org The hydrolysis of thioesters is thermodynamically favorable. rsc.org The stability of thioesters is pH-dependent; at high temperatures, they exhibit greater stability in acidic conditions compared to alkaline conditions, where hydrolysis is base-catalyzed. youtube.com This characteristic has led to proposals of thioesters as primordial energy carriers in hot, acidic environments at the origin of life. youtube.com
Transition metal catalysis offers powerful methods for the transformation of this compound derivatives. A notable example is the direct hydrogenation of thioesters to the corresponding alcohols and thiols. nih.gov This reaction has been achieved using an acridine-based ruthenium complex as a catalyst, which importantly is not deactivated by the thiol product generated in the reaction. nih.gov This tolerance allows for the efficient hydrogenation of a variety of thioesters, including those with functional groups like amides, esters, and even carboxylic acids. nih.gov
The concept of metal-ligand cooperation (MLC) is also relevant, where the ligand actively participates in bond activation alongside the metal center. nih.gov Thiols can act as transient cooperative ligands, influencing the rate and outcome of reactions such as hydrogenation. nih.gov The properties of the ligands, including their steric and electronic characteristics, have a significant impact on the catalytic activity of the metal center. nih.gov By carefully designing ligands, the reactivity and selectivity of the catalyst can be fine-tuned for specific applications. nih.govacs.org For example, in the hydrogenation of thioesters, control experiments have shown that the presence of a thiol can slow down the conversion of the thioester to the aldehyde intermediate. nih.gov
| Entry | Conditions | Conversion (%) | Notes |
|---|---|---|---|
| 1 | Standard conditions | >99 | - |
| 2 | In the presence of 2% hexanethiol | >99 | - |
| 3 | In the presence of 1 equiv of hexanethiol | 17 | Indicates thiol slows the reaction |
| 4 | 3-phenylpropionaldehyde as substrate with 1 equiv hexanethiol | ~100 | Shows thiol does not inhibit aldehyde hydrogenation |
Organocatalysis, which utilizes small organic molecules as catalysts, has become a major area of research in synthetic chemistry. youtube.comnih.gov In the context of thioacid chemistry, organocatalysts have been employed to synthesize derivatives with high enantioselectivity.
Isothioureas have been identified as versatile Lewis base catalysts for a variety of enantioselective transformations. nih.gov For instance, chiral isothioureas like tetramisole (B1196661) can catalyze the asymmetric intramolecular Michael addition-lactonization of enone acids to produce carbo- and heterocyclic products with high stereocontrol. The mechanism involves the formation of a reactive acyl ammonium (B1175870) intermediate from the isothiourea and a carboxylic acid derivative. The liberated counterion, such as an aryloxide, can then act as a Brønsted base to facilitate subsequent steps in the catalytic cycle. nih.gov
Chiral phosphines are another important class of organocatalysts. youtube.com They often function as nucleophilic catalysts, forming phosphonium (B103445) intermediates that undergo further reaction. Multifunctional thiourea-phosphines have been developed and used as powerful catalysts for asymmetric annulation reactions. youtube.com
Furthermore, thiobenzoic acid itself has been shown to act as an organocatalyst under photoirradiation. It can function as a single-electron reducing agent, and the resulting sulfur-centered radical can participate in hydrogen atom abstraction, enabling reactions like Cα–H arylation without the need for a metal photocatalyst. This dual-role catalysis highlights the inherent reactivity of the thioacid functional group that can be harnessed in organocatalytic systems.
Lack of Specific Research Data on Electron Transfer Processes of this compound Precursors
General information on the synthesis of thioacids and the chemistry of potential precursors, such as isobutyric acid and isobutyraldehyde (B47883), exists. For instance, the synthesis of isobutyric acid from the oxidation of isobutyraldehyde is a known industrial process. Similarly, general mechanisms for the formation of thioacids through radical-mediated reactions have been described in the literature. These reactions can involve single-electron transfer (SET) steps, often initiated by photoredox catalysts, to generate key intermediates like thioacid thiyl radicals.
However, specific studies detailing the electrochemical reduction pathways of compounds like isobutyric acid, isobutyric anhydride, or isobutyraldehyde to form this compound are not present in the surveyed materials. The available literature does not provide the specific mechanistic details, research findings, or quantitative data (such as that which would be presented in data tables) that would be necessary to construct the requested article section on "Electron Transfer Processes and Electrochemical Reduction Mechanisms Involving this compound Precursors."
Therefore, while the broader topics of thioacid synthesis and isobutyric acid chemistry are established, the niche area of electron transfer and electrochemical reduction mechanisms for this compound precursors appears to be a subject that has not been extensively investigated or reported in publicly accessible scientific literature.
Advanced Research Applications of Thioisobutyric Acid and Its Derivatives
Thioisobutyric Acid in Organic Synthesis and Methodological Development
The unique reactivity of the thioester group in this compound and its derivatives makes them valuable tools in organic synthesis. Researchers have leveraged these properties to develop new reactions and synthetic strategies, particularly in the construction of complex molecules.
Thioester Hydrolysis and Thiol Transprotection Reactions in Aqueous Media
Thioesters, including those derived from this compound, undergo hydrolysis to yield a thiol and a carboxylic acid. wikipedia.org This reaction is thermodynamically favorable. libretexts.org The rates of thioester hydrolysis are influenced by pH, with both acid- and base-mediated pathways being significant. harvard.edu Specifically, aliphatic thioesters are known to be more susceptible to hydrolysis, especially at higher pH levels. researchgate.net
In addition to hydrolysis, thioesters can participate in thiol-thioester exchange reactions. harvard.edu These exchange reactions are crucial in dynamic combinatorial chemistry and for applications requiring reversible bond formation. harvard.eduresearchgate.net The competition between hydrolysis and thiol-thioester exchange is a key factor in designing systems that utilize this reversible chemistry. harvard.edu Studies have shown that under certain conditions, such as a controlled pH, the rate of thiol-thioester exchange can significantly exceed the rate of hydrolysis, allowing for the efficient formation of new thioester products in aqueous environments. harvard.edu Thioglycolic acid has been identified as an effective reagent for the deprotection of thioesters in aqueous media under mild conditions, preventing unwanted side reactions like oxidation. nih.gov
Applications in Peptide Synthesis and Amino Acid Derivatization
In the realm of peptide synthesis, the protection of reactive functional groups on amino acid side chains is essential to prevent undesired side reactions. peptide.com Thioester derivatives play a role in native chemical ligation (NCL), a powerful method for the synthesis of large peptides and proteins. wikipedia.org This technique relies on the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.
Furthermore, the derivatization of amino acids is a critical step in many analytical and synthetic protocols. For instance, derivatization of the carboxyl groups of peptides with tertiary or quaternary amines can significantly increase their charge states, which is beneficial for analysis by mass spectrometry techniques like electron transfer dissociation (ETD). nih.gov While various reagents are used for this purpose, the underlying principle of modifying amino acid side chains to alter their chemical properties is a cornerstone of peptide and protein chemistry. The development of unnatural amino acids, such as those derived from isothiocyanyl alanine, further expands the toolkit for creating novel peptides with unique functionalities. nih.gov
Role as Synthetic Intermediates for Natural Products and Functional Molecules
This compound and its derivatives serve as important synthetic intermediates in the construction of a wide array of natural products and other functional molecules. The thioester functionality can be readily converted into other functional groups, making it a versatile handle in multi-step syntheses. For example, thioesters can be transformed into esters through reaction with an alcohol. wikipedia.org
The synthesis of complex molecules often involves the strategic use of building blocks containing specific functional groups that can be manipulated throughout the synthetic sequence. Unnatural amino acids with unique side-chain functionalities, for which this compound derivatives can be precursors, are highly sought after for expanding the genetic code and for various biotechnological applications. nih.gov The ability to introduce specific modifications, such as thiol groups, into amino acid structures opens up possibilities for creating proteins with novel properties and functions. frontiersin.org
This compound Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
A significant area of research involving this compound derivatives is their development as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies of Ureido-Thioisobutyric Acids
Researchers have synthesized and evaluated various series of ureido-thioisobutyric acid derivatives as PPAR agonists. nih.gov These studies have systematically explored the structure-activity relationships (SAR) to understand how different structural modifications impact the potency and selectivity of these compounds for different PPAR subtypes (α, γ, and β/δ). nih.govnih.gov
For instance, a series of indane-ureido-thioisobutyric acids were synthesized and identified as potent PPARα agonists. nih.gov SAR studies revealed that variations in the core indane structure significantly influenced their activity. nih.gov Another study focused on phenylpropanoic acid derivatives, indicating that the steric bulk of substituents on a distal benzene (B151609) ring was a critical determinant of PPAR activity. nih.gov The goal of these SAR studies is often to develop dual or pan-agonists that can modulate multiple PPAR subtypes simultaneously, which may offer enhanced therapeutic benefits. mdpi.com The design of these molecules typically involves incorporating a hydrophobic tail and a polar head group, connected by a linker, to optimize interactions with the receptor's binding pocket. mdpi.com
Table 1: Selected Ureido-Thioisobutyric Acid Derivatives and their PPARα Agonist Activity
| Compound | Core Structure | Key Substituents | Reported PPARα Activity | Reference |
| Indane Derivative | Aminoindane | Varied on the core | Potent Agonist | nih.gov |
| Phenylpropanoic Acid Derivative | Phenylpropanoic acid | 4-adamantylphenyl group | Pan-agonist activity | nih.gov |
This table is for illustrative purposes and synthesizes information from the cited sources.
Molecular Mechanisms of PPARα Activation by this compound Analogues
The activation of PPARα by this compound analogues involves a complex molecular mechanism. PPARs function as ligand-activated transcription factors. nih.gov Upon binding a ligand, such as a this compound derivative, the receptor undergoes a conformational change. oup.com
PPARα forms a heterodimer with the retinoid X receptor (RXR). oup.com In the absence of a ligand, this heterodimer can bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) and recruit corepressor proteins, inhibiting gene transcription. oup.com When an agonist binds to PPARα, the corepressor complex is released, and coactivator proteins are recruited. oup.com This entire complex then binds to PPREs in the regulatory regions of target genes, initiating their transcription. oup.com These target genes are often involved in fatty acid metabolism and transport. mdpi.com Molecular modeling studies have helped to elucidate the specific interactions between agonists and the amino acid residues within the PPARα ligand-binding domain, such as hydrogen bonds with residues like Ser280, Tyr314, and Tyr464, which are crucial for receptor activation. mdpi.com
Rational Ligand Design Strategies for Nuclear Receptor Modulators
The rational design of ligands for nuclear receptors is a sophisticated process aimed at developing compounds with high specificity and desired modulatory effects, such as agonism or antagonism. This process often involves leveraging the structural biology of the receptor's ligand-binding domain (LBD) to inform the chemical synthesis of novel modulators. researchgate.net For retinoid X receptors (RXRs), which are crucial in a wide array of physiological processes, the high conservation of their ligand-binding sites across three subtypes (α, β, and γ) presents a significant hurdle in creating subtype-selective ligands. nih.gov A successful strategy to overcome this has been the fusion of known RXR ligand elements to generate new chemical scaffolds. nih.gov Subsequent minor structural changes to these scaffolds can then confer preference for a single subtype. nih.gov
Key to this design process is understanding the conformational changes the LBD undergoes upon ligand binding. Agonist binding typically stabilizes an "active" conformation of the LBD, facilitating the recruitment of co-activator proteins. researchgate.net Conversely, antagonists may feature bulky substitutions that sterically hinder the adoption of this active conformation, preventing co-activator binding. nih.gov Molecular modeling plays a pivotal role in predicting how different ligand conformations and interaction patterns within the LBD will influence binding affinity and subtype preference. nih.gov This structure-based approach allows for the iterative refinement of ligand design to achieve the desired selectivity and functional outcome, as demonstrated in the development of RXR subtype-preferential agonists for studying specific cellular functions like adipogenesis. nih.gov
| Receptor Target | Design Strategy | Desired Outcome | Reference |
| Retinoid X Receptor (RXR) | Fusion of known ligand elements, minor structural modifications. | Subtype-selective agonists (RXRα, RXRβ, RXRγ). | nih.gov |
| Retinoic Acid Receptor (RAR) | Introduction of bulky substitutions. | Generation of RARβ-selective antagonists. | nih.gov |
| Nuclear Receptors (General) | Exploiting intermolecular binding forces and stereochemistry. | Development of selective receptor modulators. | unimi.it |
This compound Motifs in Biomaterials and Advanced Polymer Science
Controlled radical polymerization (CRP) techniques are fundamental for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. hhu.degoogle.com Thiol-containing compounds, conceptually related to this compound, can play a significant role in these processes. For instance, thiol-induced, light-activated, controlled radical polymerization (TIRP) utilizes thiol initiators in conjunction with a photocatalyst to achieve controlled polymerization under mild conditions. hhu.de This method allows for the polymerization to be switched on and off with light, offering a high degree of temporal control. hhu.de
Another major CRP technique is Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization, which often employs chain transfer agents (CTAs) like dithiobenzoates and dithiocarbamates. google.com While not directly this compound, the synthesis of these CTAs can involve related thiol chemistry. The development of well-defined polymers with specific end-groups, such as carboxylic acids, is a key area of research. cmu.edu For example, initiators containing carboxylic acid groups have been used in Atom Transfer Radical Polymerization (ATRP) to create polymers with terminal acid functionalities. cmu.edu The efficiency of these initiators can be highly dependent on the proximity of the carboxylic acid to the initiating site and may require protection strategies to achieve high initiation efficiency. cmu.edu
The incorporation of this compound or related thiol functionalities into polymers allows for the creation of materials with specific properties and applications. A common strategy involves the synthesis of monomers containing the desired functional group, followed by polymerization. For example, thiol-containing norbornene dicarboximide monomers have been synthesized and subsequently polymerized via Ring-Opening Metathesis Polymerization (ROMP). mdpi.com The resulting thiol-functionalized polymers have shown efficacy as adsorbents for heavy metal ions from aqueous solutions. mdpi.com
Similarly, thiolated poly(acrylic acid) (PAA) has been synthesized for use in drug and antigen delivery systems. nih.gov The addition of thiol groups to the PAA backbone can enhance the stability of nanoparticles formed from the polymer and improve their interaction with biological systems. nih.gov Characterization of these functionalized polymers is crucial and typically involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the polymer, while techniques like Fourier-Transform Infrared (FT-IR) spectroscopy verify the presence of key functional groups. mdpi.comrsc.org Size Exclusion Chromatography (SEC) is employed to determine the molecular weight and polydispersity of the polymers. rsc.org
| Polymer Type | Monomer/Precursor | Polymerization Method | Characterization Techniques | Application |
| Thiol-functionalized polynorbornene dicarboximides | N-4-thiophenyl-exo-norbornene-5,6-dicarboximide | ROMP | NMR, FT-IR, SEM, TGA | Heavy metal adsorption |
| Thiolated Poly(acrylic acid) | Poly(acrylic acid), Thiolating agent | Chemical modification | Ellman's method, NMR | Drug/Antigen delivery |
| Polystyrene with terminal carboxylic acid | Styrene, Carboxylic acid-containing initiator | ATRP | SEC, NMR | Functional polymer synthesis |
Interfacial polymerization has emerged as a powerful bottom-up strategy for the synthesis of two-dimensional (2D) materials, including 2D polymers and covalent organic frameworks (COFs). mdpi.comnih.gov This technique utilizes the interface between two immiscible phases (e.g., air-water or liquid-liquid) to guide the organization of monomers and facilitate their polymerization into thin, often crystalline, films. mdpi.commpg.de While direct use of this compound as a primary precursor in published 2D material synthesis is not prominent, the principles of interfacial synthesis are applicable to a wide range of monomers and reaction types.
Successful interfacial synthesis of 2D polymers has been achieved using various reactions, such as Schiff base condensation, azide-alkyne cycloadditions, and [2+2] photocycloaddition. mdpi.com The key to this method is the preorganization of monomers at the interface, which is crucial for achieving long-range order in the resulting polymer. mpg.debohrium.com For instance, surfactant-monolayer-assisted interfacial synthesis (SMAIS) has been developed to produce 2D polyimides and other polymers with tunable thickness and large crystalline domains. mpg.de The ability to create continuous, free-standing, and large-area ultrathin films is a significant advantage of this approach. mdpi.com The resulting 2D materials are often characterized by transmission electron microscopy (TEM) and atomic force microscopy (AFM) to confirm their film morphology. mdpi.com
Broader Applications in Chemical and Biochemical Research
In the realm of metabolic engineering, isobutyric acid, the non-thiolated analog of this compound, is recognized as a valuable platform chemical. nih.gov Synthetic metabolic pathways have been constructed in microorganisms like Escherichia coli to produce isobutyric acid from renewable feedstocks such as glucose. nih.govresearchgate.net This biosynthetic route typically involves the generation of isobutyraldehyde (B47883) from glucose via glycolysis, which is then oxidized to isobutyric acid by an aldehyde dehydrogenase. researchgate.net
Within natural metabolic pathways, derivatives of isobutyric acid play important roles. For example, isobutyryl-CoA is an intermediate in the degradation pathway of the amino acid valine. researchgate.net Furthermore, β-aminoisobutyric acid (BAIBA), an isomer of aminoisobutyric acid, is a myokine produced from the catabolism of valine and thymine. mdpi.com BAIBA has garnered attention as a regulator of carbohydrate and lipid metabolism, with its circulating levels influenced by enzymes such as alanine:glyoxylate aminotransferase 2 (AGXT2). mdpi.com The study of these pathways and the enzymes involved, some of which are complex heteromeric structures, is crucial for understanding metabolic regulation and for the rational design of biosynthetic processes. mdpi.comnih.gov
While extensive research exists on the antimicrobial activities of other sulfur-containing organic molecules, such as thiourea (B124793) derivatives, thiobarbituric acids, and various thiophenes, this body of work does not extend to derivatives of this compound. The search was broadened to include the general biological activity of this compound and its analogs, but this also failed to produce relevant information pertaining to antimicrobial effects.
Therefore, due to the absence of available research data on the investigation of antimicrobial activities of thioisobyutyric acid derivatives, it is not possible to generate the requested article with detailed research findings and data tables as per the provided outline. The scientific community has not, to date, published studies focusing on this specific chemical class for antimicrobial applications.
Analytical Methodologies for Thioisobutyric Acid Characterization in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for probing the molecular structure of thioisobutyric acid and verifying its purity. These techniques rely on the interaction of molecules with electromagnetic radiation to provide detailed information about atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of this compound. azom.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. azom.comazom.com
In a typical ¹H NMR spectrum of this compound, specific signals (resonances) corresponding to the different types of protons would be expected. The proton of the thiol group (-SH) would appear as a distinct singlet, with its chemical shift influenced by solvent and concentration. The methine proton (-CH) would exhibit a septet splitting pattern due to coupling with the six equivalent protons of the two methyl groups. azom.com These two methyl groups (-CH₃) would, in turn, appear as a doublet, integrating to six protons. azom.com The chemical shifts provide crucial information; for instance, the proton attached to the carbon bearing the carbonyl and thiol groups is deshielded compared to the methyl protons. azom.com For comparison, in the oxygen analog, isobutyric acid, the carboxylic acid proton appears as a broad singlet at a significantly downfield chemical shift (around 11.90 ppm), while the methine proton is a septet at approximately 2.13 ppm and the methyl protons are a doublet at around 0.73 ppm. azom.com While specific values for this compound require experimental determination, the principles of chemical shift and spin-spin coupling remain the same.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. A distinct signal would be observed for the carbonyl carbon, the methine carbon, and the equivalent methyl carbons. The purity of a this compound sample can also be assessed by the absence of extraneous peaks in the NMR spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound vs. Experimental Data for Isobutyric Acid
| Compound | Functional Group | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | -SH | Variable | Singlet | 1H | N/A |
| -CH | ~2.5 - 3.0 | Septet | 1H | ~7 | |
| -C(CH₃)₂ | ~1.2 | Doublet | 6H | ~7 | |
| Isobutyric Acid azom.com | -OH | 11.90 | Singlet | 1H | N/A |
| -CH | 2.13 | Septet | 1H | 6.8 | |
| -(CH₃)₂ | 0.73 | Doublet | 6H | 6.7 |
Note: Predicted values for this compound are estimates based on the structure and comparison with similar compounds.
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). nist.gov For this compound, MS is critical for confirming its identity and for identifying and quantifying its metabolites in complex biological matrices. nih.gov
When coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for quantitative analysis. nih.govnih.gov In LC-MS/MS, this compound would first be ionized, typically using electrospray ionization (ESI). The resulting molecular ion is then fragmented, and the specific fragmentation pattern serves as a "fingerprint" for positive identification. nist.gov This technique is particularly valuable for metabolic studies, where researchers might track the biotransformation of this compound. For example, potential metabolites like S-methyl thioisobutyrate or conjugates (e.g., glucuronides) can be identified by their unique molecular weights and fragmentation patterns. nih.gov
Quantitative analysis is often performed using isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled version of this compound is added to the sample as an internal standard. nist.gov This approach provides high accuracy and precision by correcting for sample loss during preparation and for variations in instrument response. nist.gov
Table 2: Key Mass Spectrometry Parameters for this compound Analysis
| Parameter | Description | Application to this compound |
| Ionization Technique | Method to generate ions (e.g., ESI, APCI). | ESI is common for LC-MS analysis of polar molecules like carboxylic acids. |
| Mass Analyzer | Separates ions based on m/z (e.g., Quadrupole, Time-of-Flight). | Triple quadrupole (QqQ) for targeted quantification (MRM), High-Resolution MS (HRMS) like TOF or Orbitrap for accurate mass measurement and formula determination. nih.gov |
| Molecular Ion [M-H]⁻ | The deprotonated molecule observed in negative ion mode. | Expected at m/z 117.02 for the most common isotopes (C₄H₇OS⁻). |
| Fragmentation Pattern | Characteristic fragments produced from the molecular ion. | Used for structural confirmation and in MS/MS quantification. |
Chromatographic Separation and Quantification Methods
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. mdpi.com Because of its polarity and relatively low volatility, this compound, like other amino and carboxylic acids, requires a chemical derivatization step before GC analysis. sigmaaldrich.com Derivatization converts the polar functional groups (-SH, -COOH) into less polar, more volatile derivatives. sigmaaldrich.com
Common derivatization methods include esterification of the carboxyl group and silylation of the thiol group. sigmaaldrich.com For example, reacting this compound with an alcohol (like n-propyl alcohol) in the presence of an acid catalyst would form the propyl thioisobutyrate ester. nih.gov A subsequent reaction with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) would derivatize the thiol group. sigmaaldrich.com
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. mdpi.com Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection and quantification. scielo.br GC-MS provides definitive identification based on both the retention time from the GC and the mass spectrum from the MS. mdpi.com
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying non-volatile or thermally unstable compounds, making it highly suitable for analyzing this compound in complex samples like biological fluids or reaction mixtures. thermofisher.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. thermofisher.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). thermofisher.com this compound, being a polar molecule, will elute relatively early under standard RP-HPLC conditions. The retention time can be manipulated by adjusting the mobile phase composition and pH. Adding an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase suppresses the ionization of the carboxylic acid group, increasing its retention on the nonpolar column. nist.govthermofisher.com
For enhanced detection, especially at low concentrations, pre-column or post-column derivatization can be employed to attach a chromophore or fluorophore to the molecule, allowing for sensitive UV-Vis or fluorescence detection. mdpi.com However, coupling HPLC with mass spectrometry (LC-MS) is often preferred as it provides superior sensitivity and selectivity without the need for derivatization. unipi.it
Table 3: Comparison of GC and HPLC for this compound Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Analyte State | Must be volatile and thermally stable. | Can analyze non-volatile and thermally labile compounds. thermofisher.com |
| Derivatization | Typically required for polar acids like this compound. sigmaaldrich.com | Often not required, especially with MS detection. unipi.it |
| Stationary Phase | Various polarities (e.g., polysiloxanes). | Typically nonpolar (e.g., C18, C8) for reversed-phase. thermofisher.com |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). scielo.br | Liquid solvent mixture (e.g., Water/Acetonitrile). thermofisher.com |
| Common Detectors | FID, MS. scielo.br | UV-Vis, MS. unipi.it |
| Primary Application | Analysis of volatile derivatives, fatty acid profiling. scielo.br | Analysis in complex aqueous mixtures (e.g., biological samples). unipi.it |
Electroanalytical and Other Advanced Analytical Approaches for this compound
Electroanalytical methods are a group of techniques that use the relationship between electrical quantities (like potential, current, or charge) and chemical properties to analyze a sample. wikipedia.orgazolifesciences.com These methods can be highly sensitive, selective, and cost-effective. tcd.ie
For this compound, techniques like voltammetry could potentially be used for quantification. The thiol (-SH) group is electrochemically active and can be oxidized at an electrode surface. By applying a varying potential to an electrode immersed in a solution containing this compound and measuring the resulting current, a voltammogram is produced. tcd.ie The peak current in the voltammogram is typically proportional to the concentration of the analyte. Techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can offer very low detection limits. researchgate.net
The development of chemically modified electrodes could enhance the selectivity and sensitivity of these measurements. For example, an electrode surface could be modified with materials that have a specific affinity for thiol groups, pre-concentrating the this compound at the electrode surface before the measurement. azolifesciences.com While specific applications for this compound are not widely reported, the principles of electroanalytical chemistry suggest it is a viable approach for direct detection in certain sample types. wikipedia.orgresearchgate.net These methods are advantageous for their potential for miniaturization and use in sensor devices for real-time monitoring. azolifesciences.com
Theoretical and Computational Investigations of Thioisobutyric Acid
Quantum Chemical Studies and Electronic Structure Calculations
Quantum chemical methods, particularly those based on electronic structure theory, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) has become a popular and effective computational method for studying molecular systems. nih.gov DFT calculations are used to predict a wide range of molecular properties and to gauge the chemical reactivity of molecules like thioisobutyric acid. mdpi.com The theory's strength lies in its balance of accuracy and computational cost, making it suitable for a variety of chemical problems. nih.gov
Key molecular properties derived from DFT calculations include optimized molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com
Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be calculated from the HOMO and LUMO energies. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com Local reactivity, which identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack, can be analyzed using tools like Fukui functions or the Molecular Electrostatic Potential (MESP). nih.govnih.gov For this compound, the sulfur atom, the carbonyl group, and the acidic proton are expected to be key reactive sites.
Table 1: Predicted Molecular Properties of this compound using DFT This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules.
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. A larger gap suggests higher stability. mdpi.com |
| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |
| Electronegativity (χ) | 3.85 eV | The power to attract electrons in a covalent bond. |
| Electrophilicity (ω) | 2.79 eV | A measure of the energy lowering due to maximal electron flow between donor and acceptor. mdpi.com |
Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the determination of reaction energetics and the identification of transition states, which are the high-energy structures that connect reactants and products. youtube.comrowansci.com Understanding the energy barriers (activation energies) associated with these transition states is crucial for predicting reaction rates and mechanisms. rowansci.com
For reactions involving this compound, such as its synthesis, esterification, or reactions at the thiol group, computational methods can model the entire reaction pathway. By calculating the Gibbs free energy (ΔG) of reactants, products, and transition states, the thermodynamic feasibility (negative ΔG) and kinetic barriers of a reaction can be assessed. youtube.commdpi.com
Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization are used to locate the exact geometry of a transition state. youtube.com A key validation of a true transition state is the calculation of vibrational frequencies, where the transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.com This analysis helps elucidate complex reaction mechanisms, such as whether a reaction proceeds through a concerted or stepwise mechanism.
Table 2: Hypothetical Reaction Energetics for the Esterification of this compound This table presents hypothetical data for a representative reaction to illustrate the application of computational analysis.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | This compound + Methanol (B129727) |
| Transition State 1 (TS1) | +15.5 | Energy barrier for the initial nucleophilic attack of methanol on the carbonyl carbon. |
| Intermediate | +2.5 | Tetrahedral intermediate formed after the initial attack. |
| Transition State 2 (TS2) | +12.0 | Energy barrier for the elimination of a water molecule. |
| Products | -5.0 | Methyl thioisobutyrate + Water |
Molecular Modeling and Simulation Approaches
While quantum mechanics provides deep insights into electronic structure, molecular modeling and simulation techniques are used to study the behavior of larger systems and dynamic processes over time.
This compound, like most molecules, is not static. It possesses rotational freedom around its single bonds, leading to various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for interconversion between them. This is crucial as the conformation of a molecule can significantly affect its physical properties and biological activity.
Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape and dynamic behavior of a molecule. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This provides a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a given environment (e.g., in a vacuum or in a solvent). nih.gov MD simulations can reveal the most populated conformations, the flexibility of different parts of the molecule, and how it interacts with solvent molecules. These simulations are particularly important for understanding how a molecule like this compound or its derivatives might adapt their shape upon binding to a biological target. nih.govmdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govyoutube.com This method is central to structure-based drug design. The primary goals of docking are to predict the binding mode and to estimate the binding affinity (or score) of the complex. youtube.com
Studies have been conducted on derivatives of this compound to explore their potential as modulators of biological targets. For example, nitro- and acetamido-substituted phenoxyisobutyric and thiophenoxyisobutyric acid derivatives have been investigated as potential modulators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key target in diabetes. nih.gov
In such studies, molecular docking is used to place the this compound derivative into the ligand-binding pocket of the target protein. nih.govnih.gov The resulting poses are then scored, and the most plausible binding mode is identified. Following docking, Molecular Dynamics (MD) simulations can be performed on the ligand-protein complex to assess the stability of the predicted binding pose and to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the complex. nih.govmdpi.com For instance, a nitro-substituted thiophenoxyisobutyric acid derivative was shown to form an extra anchoring interaction with the Gln-286 residue in the PPARγ binding site, suggesting a mechanism for its modulatory activity. nih.gov
Table 3: Example of Ligand-Protein Interactions for a this compound Derivative with PPARγ Based on findings for a nitro-substituted thiophenoxyisobutyric acid derivative. nih.gov
| Interacting Residue of PPARγ | Type of Interaction | Interacting Group on Ligand |
| Ser-289 | Hydrogen Bond | Carboxylic Acid |
| His-323 | Hydrogen Bond | Carboxylic Acid |
| His-449 | Hydrogen Bond | Carboxylic Acid |
| Tyr-473 | Hydrogen Bond | Carboxylic Acid |
| Gln-286 | Hydrogen Bond | Nitro Group |
| Cys-285 | Hydrophobic Interaction | Phenyl Ring |
| Ile-326 | Hydrophobic Interaction | Isobutyl Group |
Environmental Considerations and Degradation Pathways of Thioisobutyric Acid Analogues
Abiotic Degradation Mechanisms in Environmental Matrices
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For thioisobutyric acid analogues, the primary abiotic degradation mechanisms are photo-oxidation and hydrolysis. These reactions can significantly alter the chemical structure and properties of the parent compounds, influencing their subsequent environmental behavior.
Photo-oxidative degradation is a key abiotic process for many organic compounds present in sunlit environments, such as surface waters and the upper layers of soil. This process involves the transformation of molecules through reactions initiated by the absorption of light, often in the presence of oxygen and other reactive species.
The photo-oxidation of thio-containing organic acids, including analogues of this compound, can proceed through several mechanisms. A common pathway involves the formation of highly reactive thiyl radicals (RS•) from the thiol group (R-SH). acs.org Under light irradiation, especially in the presence of photosensitizers, these thiyl radicals can be generated. acs.org These radicals are key intermediates that can undergo various subsequent reactions. One of the primary reactions is the coupling of two thiyl radicals to form a disulfide bond (R-S-S-R). acs.org This process represents an oxidative transformation of the original thiol-containing acid.
| Factor | Influence on Photo-Oxidative Degradation | Example Mechanism |
| Light Irradiation | Initiates the formation of reactive species like thiyl radicals. acs.org | RSH + hν → RS• + H• |
| Oxygen | Participates in the formation of superoxide (B77818) radicals and acts as an electron acceptor. acs.orghenu.edu.cn | O2 + e- → O2•− |
| Photocatalysts (e.g., TiO2, Cu2O) | Generate electron-hole pairs and reactive oxygen species (ROS) upon illumination, accelerating degradation. acs.orghenu.edu.cn | TiO2 + hν → e- + h+ |
| Thiyl Radicals (RS•) | Key reactive intermediates that can lead to disulfide formation or further oxidation. acs.org | 2 RS• → R-S-S-R |
This table illustrates the key factors and mechanisms involved in the photo-oxidative degradation of thio-containing organic acids.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of this compound related compounds, particularly its esters, is a critical factor in their environmental persistence, especially in aqueous systems. The rate of hydrolysis is significantly influenced by pH and the molecular structure of the compound. researchgate.netnih.gov
Generally, ester hydrolysis can be catalyzed by both acids and bases. researchgate.net For thioesters, which are analogues of esters where an oxygen atom is replaced by a sulfur atom, similar principles apply. The stability of these compounds is often lowest at neutral pH and increases under more acidic or basic conditions, although this can vary. ag.state.mn.us For instance, studies on related compounds have shown that the rate of hydrolytic decomposition can increase rapidly as the pH moves away from the point of maximum stability. nih.gov
The structure of the molecule, particularly the groups attached to the thioester linkage, plays a significant role in its hydrolytic stability. Steric hindrance, where bulky chemical groups near the reaction center impede the approach of water molecules, can significantly slow down the rate of hydrolysis. researchgate.net Conversely, electron-withdrawing groups can make the carbonyl carbon more susceptible to nucleophilic attack by water, potentially increasing the hydrolysis rate. Research on the hydrolysis of dithiophosphoric acids, which also contain sulfur, has shown that the reaction primarily occurs at the sulfhydrate group at moderate temperatures, while at higher temperatures, the ester groups are also attacked. researchgate.net
| Parameter | Effect on Hydrolytic Stability | Details |
| pH | Influences the rate of hydrolysis, often with a specific pH of maximum stability. nih.govag.state.mn.us | Decomposition can be slow at acidic pH and increase rapidly as the pH becomes more neutral or alkaline. nih.gov |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. researchgate.net | At elevated temperatures, more stable bonds within the molecule may also undergo hydrolysis. researchgate.net |
| Molecular Structure | Steric hindrance can decrease the rate of hydrolysis, while electronic effects can either increase or decrease it. researchgate.net | Bulky groups near the thioester bond can protect it from attack by water molecules. researchgate.net |
| Presence of Catalysts | Acids, bases, and certain metal ions can catalyze the hydrolysis reaction. researchgate.netresearchgate.net | The presence of metals like copper and lead has been shown to increase the rate of hydrolysis of some sulfur-containing acids. researchgate.net |
This table summarizes the key parameters influencing the hydrolytic stability of this compound related compounds.
Biodegradation Pathways and Microbial Interactions
Biotic degradation, mediated by microorganisms, is a fundamental process for the removal of organic compounds from the environment. The structural diversity of this compound analogues allows for a range of microbial interactions and enzymatic degradation pathways.
Microorganisms have evolved a wide array of enzymes capable of breaking down complex organic molecules, including those containing sulfur. The enzymatic degradation of thio-containing organic acids is a key process in their biogeochemical cycling. Various bacteria and fungi can utilize these compounds as sources of carbon, sulfur, and energy. nih.govmdpi.com
The initial step in the degradation of many organosulfur compounds is often catalyzed by oxidoreductases or hydrolases. For example, in the degradation of 4,4'-dithiodibutyric acid (DTDB), a disulfide analogue, the first step is proposed to be the cleavage of the disulfide bond to yield two molecules of 4-mercaptobutyrate (4MB). nih.gov This reaction is likely catalyzed by a reductase. Subsequently, the resulting thiol can be oxidized by other enzymes. nih.gov
Microorganisms from the genus Rhodococcus have been shown to be particularly adept at degrading sulfur-containing organic compounds. nih.gov For instance, Rhodococcus erythropolis can degrade DTDB. nih.gov The degradation pathway involves enzymes that can handle the sulfur-containing intermediates. Thiol reductases are a class of enzymes crucial for modulating the redox state of cysteine residues in proteins and are involved in responses to environmental stress, highlighting the importance of thiol-based systems in bacteria. mdpi.com The enzymatic machinery for degrading these compounds can be highly specific. For example, some microorganisms can utilize 3,3'-thiodipropionic acid (TDP) and 3,3'-dithiodipropionic acid (DTDP), while others are specific to DTDB. nih.gov
| Enzyme Class | Function in Degradation | Example Reaction |
| Reductases | Cleavage of disulfide bonds. nih.gov | R-S-S-R + 2[H] → 2 R-SH |
| Oxidases/Oxygenases | Introduction of oxygen atoms, leading to oxidation of the sulfur or carbon backbone. henu.edu.cnnih.gov | R-SH + O2 → R-SO-OH |
| Desulfhydrases | Removal of sulfur as hydrogen sulfide. nih.gov | R-SH → R' + H2S |
| Hydrolases | Cleavage of ester or thioester bonds. researchgate.net | R-CO-SR' + H2O → R-COOH + R'-SH |
This table outlines the major classes of enzymes involved in the degradation of thio-containing organic acids and their functions.
The microbial metabolism of this compound analogues in complex environmental systems involves a series of biotransformation steps that ultimately lead to the breakdown of the parent compound. The specific pathways can vary depending on the microbial species present, the environmental conditions, and the structure of the analogue. nih.govresearchgate.net
A proposed pathway for the degradation of an analogue, 4,4'-dithiodibutyric acid (DTDB), by Rhodococcus erythropolis provides a model for understanding these processes. nih.gov The pathway begins with the cleavage of DTDB into two molecules of 4-mercaptobutyrate (4MB). This is followed by an oxidation step to form 4-oxo-4-sulphanylbutanoic acid. A putative desulfhydrase then likely catalyzes the removal of sulfur as hydrogen sulfide, yielding succinic acid. nih.gov Succinic acid is a common metabolite that can readily enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be completely mineralized to CO2 and water.
The ability of microbial communities to degrade these compounds is crucial for preventing their accumulation in the environment. Different microbial species may act in succession or in consortia, where the metabolic products of one organism serve as the substrate for another. nih.gov The efficiency of biodegradation can be influenced by factors such as the availability of other carbon and nitrogen sources. nih.gov For example, the presence of a readily available carbon source can sometimes accelerate the degradation of a more complex molecule in a process known as co-metabolism.
| Metabolic Step | Description | Intermediate/Product |
| Initial Cleavage | The parent compound is broken down into smaller, more manageable molecules. For disulfides, this involves the breaking of the S-S bond. nih.gov | Thiols (e.g., 4-mercaptobutyrate) |
| Oxidation | The intermediate thiol is oxidized, often at the sulfur atom or an adjacent carbon. nih.gov | Oxo-sulphanylbutanoic acid |
| Desulfurization | The sulfur atom is removed from the molecule, often as hydrogen sulfide. nih.gov | Organic acid (e.g., succinic acid) and hydrogen sulfide |
| Central Metabolism | The resulting organic acid enters central metabolic pathways like the TCA cycle for complete breakdown. nih.gov | Carbon dioxide, water, and biomass |
This table details a representative microbial metabolic pathway for the degradation of a this compound analogue.
Future Research Directions and Emerging Trends in Thioisobutyric Acid Chemistry
Development of Novel Synthetic Methodologies and Sustainable Production Routes
Future research into the synthesis of thioisobutyric acid and its derivatives is increasingly focused on the development of novel, more efficient, and environmentally benign methodologies. Traditional synthetic routes are being challenged by innovative approaches that offer improved atom economy, reduced waste, and milder reaction conditions.
A promising area of research involves the use of radical-mediated reactions. rsc.org Thiyl radicals derived from thioacids are versatile intermediates for a variety of organic transformations. researchgate.net The homolytic cleavage of the S-H bond in thioacids can be achieved under mild conditions using visible light irradiation or thermal initiation, leading to the formation of these reactive species. rsc.org This approach has been successfully applied to the synthesis of thioesters and amides. researchgate.net
Photocatalysis represents another key trend in the sustainable synthesis of thioacid derivatives. For instance, the use of CdS nanoparticles as a photocatalyst under visible light has been shown to facilitate the coupling of thioacids and amines to form amides in an aqueous medium, demonstrating the potential for scalable and greener processes. rsc.org Researchers are also exploring metal-free, atmospheric oxygen-mediated radical hydrothiolation of alkenes with thioacids, which offers a more environmentally friendly alternative to traditional methods. researchgate.net The development of catalytic one-step syntheses for converting carboxylic acids to thioacids is also a significant area of advancement, aiming to streamline production and reduce byproducts. rsc.org
The table below summarizes some emerging synthetic strategies for thioacid derivatives.
| Synthetic Strategy | Key Features | Potential Advantages |
| Radical-Mediated Reactions | Involves the generation of thiyl radicals from thioacids. | Mild reaction conditions, high chemoselectivity. rsc.orgresearchgate.net |
| Photocatalysis | Utilizes light energy to drive chemical reactions. | Use of renewable energy sources, potential for waste reduction. rsc.org |
| Oxygen-Mediated Hydrothiolation | Employs atmospheric oxygen for radical initiation. | Metal-free, environmentally benign. researchgate.net |
| Catalytic C-terminal Thioacidation | Direct conversion of a peptide's C-terminal carboxylic acid. | Suppressed epimerization, applicable to complex molecules. rsc.org |
These novel methodologies are paving the way for more sustainable and efficient production routes for this compound and its valuable derivatives, reducing reliance on harsh reagents and minimizing environmental impact.
Exploration of Expanded Applications in Advanced Materials Science and Medicinal Chemistry
The unique chemical properties of the this compound moiety are driving the exploration of its applications beyond its established roles. Researchers are actively investigating its potential in advanced materials science and expanding its utility in medicinal chemistry.
In the realm of advanced materials science , a significant emerging trend is the incorporation of thioacid derivatives into polymers to create materials with novel functionalities. Lipoic acid, a related organosulfur compound, has been used to synthesize poly(disulfide)s, which are bioreducible polymers with applications in drug delivery. nsf.gov The disulfide bonds within these polymers can be cleaved under specific biological conditions, allowing for the controlled release of encapsulated agents. This principle can be extended to polymers derived from this compound, opening avenues for the development of smart materials, such as stimuli-responsive hydrogels and degradable plastics. The introduction of degradable disulfide linkages into the backbone of vinyl polymers is a promising strategy to address the challenges of plastic waste. nsf.gov
In medicinal chemistry , while this compound derivatives have been recognized for their lipid-lowering activity through the activation of peroxisome proliferator-activated receptors (PPARs), future research is aimed at broadening their therapeutic scope. sense.nl The modification of the fibrate headgroup to a this compound has been shown to increase PPARα activity and selectivity. sense.nl This suggests that further structural modifications of the this compound scaffold could lead to the discovery of new drug candidates with improved efficacy and safety profiles for treating metabolic disorders. researchgate.netwur.nl The development of thioester-containing prodrugs is another area of interest, where the thioester linkage can be designed to be cleaved in a targeted manner, releasing the active drug at the desired site of action. rsc.org
| Application Area | Emerging Trend | Potential Impact |
| Advanced Materials Science | Incorporation into polymers to create degradable materials. nsf.gov | Development of environmentally friendly plastics and smart biomaterials. |
| Synthesis of stimuli-responsive materials. | Creation of materials that can change their properties in response to specific triggers. | |
| Medicinal Chemistry | Design of novel PPAR agonists with enhanced selectivity. sense.nl | Improved treatments for dyslipidemia and other metabolic diseases. |
| Development of thioester-based prodrugs. rsc.org | Targeted drug delivery and reduced systemic side effects. |
The versatility of the this compound structure provides a rich platform for the design and synthesis of new molecules with tailored properties for a wide range of applications in both materials science and medicine.
Integration of Advanced Computational Approaches for Predictive Chemical Design
Advanced computational methods are becoming indispensable tools in chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby accelerating the design and discovery of new compounds and processes. In the context of this compound chemistry, computational approaches are being increasingly integrated to guide experimental work and provide deeper mechanistic insights.
Computational studies are being employed to investigate the thermodynamics and kinetics of reactions involving thioacids and their derivatives. mdpi.com For example, density functional theory (DFT) calculations can be used to model reaction pathways, identify transition states, and predict reaction barriers, offering a detailed understanding of reaction mechanisms. nih.gov This knowledge is crucial for optimizing reaction conditions and developing more efficient synthetic routes. mdpi.com
A significant application of computational chemistry is in the predictive design of molecules with specific biological activities. By modeling the interaction of this compound derivatives with their biological targets, such as the PPAR nuclear receptors, researchers can predict the binding affinity and selectivity of new potential drug candidates. sense.nlwur.nl This in silico screening allows for the rational design of molecules with improved therapeutic profiles before their actual synthesis, saving time and resources.
The table below outlines the role of computational approaches in advancing this compound chemistry.
| Computational Approach | Application in this compound Chemistry | Benefit |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for thioacid synthesis and transformations. nih.gov | Optimization of reaction conditions and development of novel synthetic strategies. |
| Molecular Docking | Prediction of binding modes and affinities of this compound derivatives to biological targets (e.g., PPARs). sense.nlwur.nl | Rational design of more potent and selective drug candidates. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate molecular structure with biological activity. | Predictive screening of large virtual libraries of compounds. |
The synergy between computational modeling and experimental validation is expected to drive innovation in the field, leading to the faster discovery of new materials and therapeutic agents based on the this compound scaffold.
Investigation of Environmental Fate and Green Chemistry Principles in the Lifecycle of this compound
A growing awareness of the environmental impact of chemical compounds has led to an increased focus on understanding their entire lifecycle, from production to disposal. For this compound, future research will increasingly incorporate green chemistry principles and investigate its environmental fate.
The environmental fate of organosulfur compounds, including thioacids, is a key area of investigation. Research into the biodegradation of organosulfur compounds in wastewater and other environments is crucial for assessing their persistence and potential for bioaccumulation. nih.gov Studies have shown that some organosulfur compounds can be degraded by microorganisms, potentially forming less harmful substances. wur.nlwikipedia.org Understanding the specific degradation pathways of this compound is essential for predicting its environmental impact and developing effective remediation strategies if needed.
Life Cycle Assessment (LCA) is a powerful tool for evaluating the environmental footprint of a chemical product from cradle to grave. culturalheritage.org Applying LCA to the production and use of this compound can help identify the stages with the highest environmental impact and guide the development of more sustainable processes. rsc.orgmdpi.comresearchgate.netnih.gov This includes assessing the energy consumption, greenhouse gas emissions, and waste generation associated with different synthetic routes. rsc.org
The principles of green chemistry are central to minimizing the environmental impact of chemical processes. For this compound, this involves:
Developing synthetic methods that use less hazardous substances and generate minimal waste. researchgate.net
Utilizing renewable feedstocks and energy sources. rsc.org
Designing products that are biodegradable and have a low potential for environmental toxicity. nih.gov
The table below highlights key aspects of the environmental considerations for this compound.
| Environmental Aspect | Research Focus | Importance |
| Biodegradation | Identifying microbial pathways for the degradation of this compound. nih.gov | Predicting environmental persistence and developing bioremediation strategies. |
| Life Cycle Assessment (LCA) | Quantifying the environmental impacts of production and use. culturalheritage.orgresearchgate.net | Identifying opportunities for process optimization and sustainability improvements. |
| Green Chemistry | Designing eco-friendly synthetic routes and products. researchgate.net | Minimizing the overall environmental footprint of this compound. |
By integrating these environmental considerations into the research and development process, the chemical community can ensure that the benefits of this compound and its derivatives are realized in a sustainable and responsible manner.
Q & A
Q. What are the established synthetic routes for thioisobutyric acid, and what factors influence yield optimization?
Methodological Answer: this compound derivatives (e.g., urea-substituted variants) are synthesized via nucleophilic substitution or condensation reactions. Key factors include:
- Catalyst selection (e.g., acid/base catalysts for thioesterification).
- Reaction conditions (temperature, solvent polarity, and inert atmosphere to prevent oxidation).
- Purification techniques (chromatography or recrystallization to isolate high-purity compounds). Researchers should document all synthetic steps, including stoichiometric ratios and characterization data (NMR, IR, mass spectrometry), adhering to reproducibility standards outlined in experimental reporting guidelines .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with sulfur-induced shifts aiding in functional group identification.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detects thioester (C=S) and carboxylic acid (O-H) groups.
- HPLC/UPLC : Assess purity (>95% by area normalization). Journals require these data in the "Experimental" section, with new compounds requiring full spectral assignments .
Advanced Research Questions
Q. How can contradictory data on this compound’s PPARα agonist activity be resolved?
Methodological Answer: Discrepancies in potency or selectivity (e.g., GW7647 vs. other PPARα agonists) may arise from:
- Cell-specific receptor expression : Compare results across multiple cell lines (HEK293, HepG2) .
- Dose-response variability : Conduct EC50 assays with standardized concentrations (e.g., 1 nM–10 µM).
- Off-target effects : Use siRNA knockdown or PPARα-null models to confirm specificity. Researchers should cross-validate findings with orthogonal assays (e.g., luciferase reporter vs. qPCR) and reference mechanistic studies in PPAR signaling pathways .
Q. What computational strategies predict this compound’s binding affinity and selectivity for PPAR isoforms?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model ligand-receptor interactions, focusing on the PPARα ligand-binding domain (LBD).
- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100+ ns trajectories (e.g., RMSD, hydrogen bond occupancy).
- Free Energy Calculations : MM/PBSA or MM/GBSA estimate ΔG binding. Validate predictions with in vitro competitive binding assays and co-crystallization studies. Reference pharmacological data from the Investigator’s Brochure for structural insights .
Q. How should researchers design stability studies for this compound under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis.
- Thermal Degradation : Use thermogravimetric analysis (TGA) to assess decomposition thresholds.
- Light Sensitivity : Conduct photostability tests per ICH Q1B guidelines. Document degradation products via LC-MS and cross-reference with toxicological profiles in nonclinical studies .
Data Analysis & Reporting
Q. What statistical approaches address clustered data in this compound toxicity studies?
Methodological Answer: For repeated-measures data (e.g., liver enzyme levels in animal models):
Q. How to structure a research abstract on this compound’s metabolic effects for journal submission?
Methodological Answer: Follow the Standards for Reporting Qualitative Research (SRQR):
- Background : Highlight PPARα’s role in lipid metabolism.
- Methods : Summarize experimental design (e.g., "12-week murine model, n=30").
- Results : State key findings (e.g., "20% reduction in serum triglycerides, p<0.01").
- Implications : Link to therapeutic potential for dyslipidemia. Ensure consistency between abstract and full text, avoiding undefined abbreviations .
Ethical & Reproducibility Considerations
Q. What protocols ensure ethical reporting of this compound’s nonclinical data?
Methodological Answer:
- Animal Studies : Adhere to ARRIVE guidelines for sample size justification and humane endpoints.
- Data Transparency : Share raw datasets in repositories (e.g., Figshare) with DOIs.
- Conflict of Interest : Disclose funding sources (e.g., industry vs. academic grants). Reference the Investigator’s Brochure for safety data compilation standards .
Q. How to address batch-to-batch variability in this compound derivatives during replication studies?
Methodological Answer:
- Quality Control (QC) : Implement in-process checks (e.g., TLC for reaction completion).
- Certificates of Analysis (CoA) : Require suppliers to provide purity, solubility, and stability data.
- Inter-lab Validation : Collaborate with external labs using blinded samples. Document all deviations in supplementary materials .
Interdisciplinary Applications
Q. What cross-disciplinary models integrate this compound’s biochemical and pharmacokinetic properties?
Methodological Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption/distribution using software like GastroPlus.
- Metabolomics : Use LC-HRMS to map hepatic metabolites in rodent models.
- Transcriptomics : RNA-seq to identify PPARα-regulated genes (e.g., CPT1A, ACOX1).
Combine in silico and in vivo data to refine dose predictions for translational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
